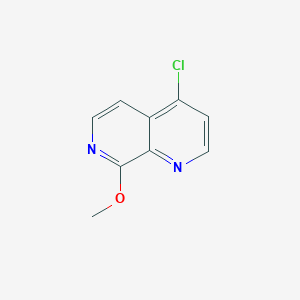

4-Chloro-8-methoxy-1,7-naphthyridine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C9H7ClN2O |

|---|---|

Molecular Weight |

194.62 g/mol |

IUPAC Name |

4-chloro-8-methoxy-1,7-naphthyridine |

InChI |

InChI=1S/C9H7ClN2O/c1-13-9-8-6(2-4-12-9)7(10)3-5-11-8/h2-5H,1H3 |

InChI Key |

PLESQHZWSKFJEY-UHFFFAOYSA-N |

Canonical SMILES |

COC1=NC=CC2=C(C=CN=C21)Cl |

Origin of Product |

United States |

Foundational & Exploratory

Navigating the Acquisition and Application of CAS 1823353-13-4 (SU11248): A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

Introduction

CAS 1823353-13-4, chemically identified as 5-[5-fluoro-2-oxo-1,2-dihydroindol-(3Z)-ylidenemethyl]-2,4-dimethyl-1H-pyrrole-3-carboxylic acid (2-diethylaminoethyl)amide and widely known in scientific literature as SU11248 or Sunitinib, is a potent multi-targeted receptor tyrosine kinase (RTK) inhibitor. Its significance in oncological research and drug development stems from its ability to inhibit key drivers of tumor angiogenesis and growth, primarily targeting Vascular Endothelial Growth Factor Receptors (VEGFRs) and Platelet-Derived Growth Factor Receptors (PDGFRs).[1][2] This guide provides an in-depth overview of SU11248, a critical resource for researchers navigating its procurement and application.

Mechanism of Action: A Multi-Pronged Attack on Cancer

SU11248 exerts its anti-tumor effects by competitively inhibiting the ATP-binding site of multiple RTKs. This action blocks the downstream signaling pathways that are crucial for tumor cell proliferation, survival, and the formation of new blood vessels (angiogenesis) that supply nutrients to the tumor. The primary targets of SU11248 include VEGFR-1, -2, and -3, as well as PDGFRβ and KIT. By inhibiting these receptors, SU11248 demonstrates both direct antitumor and antiangiogenic activities.[3][4][5]

Caption: Workflow for a cellular phosphorylation assay.

Handling and Storage

Proper handling and storage of SU11248 are crucial to maintain its stability and ensure user safety.

-

Storage: Store the compound at -20°C, desiccated, and protected from light. [6]For long-term storage, it is recommended to store the lyophilized powder. Once in solution (e.g., in DMSO), aliquot and store at -80°C to avoid multiple freeze-thaw cycles. [1][6]* Handling: Use appropriate personal protective equipment (PPE), including gloves, lab coat, and eye protection, when handling the compound. [7]Avoid inhalation of the powder by working in a well-ventilated area or using a fume hood. [7]

Conclusion

CAS 1823353-13-4 (SU11248) is a valuable tool for researchers in the field of oncology and drug development. A thorough understanding of its mechanism of action, careful selection of a reputable supplier, and adherence to proper handling and experimental protocols are essential for generating high-quality, reproducible data. This guide serves as a foundational resource to aid researchers in their scientific endeavors with this potent tyrosine kinase inhibitor.

References

- Cayman Chemical. (2025, August 6).

- TargetMol. Sunitinib | SU 11248 | RTK inhibitor.

- Mendel, D. B., Laird, A. D., Xin, X., Louie, S. G., Christensen, J. G., Li, G., ... & Cherrington, J. M. (2003). In Vivo Antitumor Activity of SU11248, a Novel Tyrosine Kinase Inhibitor Targeting Vascular Endothelial Growth Factor and Platelet-derived Growth Factor Receptors: Determination of a Pharmacokinetic/Pharmacodynamic Relationship. Clinical Cancer Research, 9(1), 327-337.

- AG Scientific.

- Cell Signaling Technology. Sunitinib (#12328)

- Abrams, T. J., Murray, L. J., Pesenti, E., Holway, V. W., Colombo, T., Lee, L. B., ... & Cherrington, J. M. (2003). Preclinical evaluation of the tyrosine kinase inhibitor SU11248 as a single agent and in combination with "standard of care" therapeutic agents for the treatment of breast cancer. Molecular cancer therapeutics, 2(10), 1011-1021.

- Tocris Bioscience.

- MedChemExpress. Sunitinib (SU 11248) | Multi-targeted RTK Inhibitor.

- MilliporeSigma. N-(2-(Diethylamino)ethyl)-5-((5-fluoro-2-oxoindolin-3-ylidene)methyl)-2,4-dimethyl-1H-pyrrole-3-carboxamide | 342641-94-5.

- United States Pharmacopeia. (2020, February 21).

- Motzer, R. J., Michaelson, M. D., Redman, B. G., Hudes, G. R., Wilding, G., Figlin, R. A., ... & George, D. J. (2006). Activity of SU11248, a multitargeted inhibitor of vascular endothelial growth factor receptor and platelet-derived growth factor receptor, in patients with metastatic renal cell carcinoma. Journal of Clinical Oncology, 24(1), 16-24.

- Lenvatinib, an oral, multitargeted tyrosine kinase inhibitor, in patients with refractory or relapsed acute myeloid leukemia: a phase 1/2 study. (2015).

Sources

- 1. Sunitinib | SU 11248 | RTK inhibitor | TargetMol [targetmol.com]

- 2. Activity of SU11248, a multitargeted inhibitor of vascular endothelial growth factor receptor and platelet-derived growth factor receptor, in patients with metastatic renal cell carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. aacrjournals.org [aacrjournals.org]

- 4. Preclinical evaluation of the tyrosine kinase inhibitor SU11248 as a single agent and in combination with "standard of care" therapeutic agents for the treatment of breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. SU11248 inhibits KIT and platelet-derived growth factor receptor beta in preclinical models of human small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Sunitinib (#12328) Datasheet With Images | Cell Signaling Technology [cellsignal.com]

- 7. cdn.caymanchem.com [cdn.caymanchem.com]

An In-depth Technical Guide to the 4-Chloro-8-methoxy-1,7-naphthyridine Scaffold

A Privileged Core for Modern Medicinal Chemistry

Introduction: The Strategic Value of the 1,7-Naphthyridine Core

Naphthyridines, a family of bicyclic heteroaromatic compounds composed of two fused pyridine rings, represent a cornerstone of medicinal chemistry.[1][2] Their rigid, planar structure and the strategic placement of nitrogen atoms, which act as key hydrogen bond acceptors, make them ideal scaffolds for engaging with biological targets.[3] Among the ten possible naphthyridine isomers, the 1,7-naphthyridine framework has emerged as a "privileged structure," demonstrating a remarkable breadth of biological activities, particularly as kinase inhibitors in oncology.[3][4]

This guide focuses on a specifically substituted analog: 4-Chloro-8-methoxy-1,7-naphthyridine . This scaffold is not merely a structural framework but a highly functionalized starting point for drug discovery. The deliberate placement of a chloro group at the C4 position and a methoxy group at the C8 position imparts distinct electronic properties and provides critical chemical handles for synthetic elaboration. The chloro group, an electron-withdrawing substituent, activates the C4 position for nucleophilic substitution, a cornerstone reaction for library development.[5] Concurrently, the electron-donating methoxy group modulates the electronic character of the ring system and can play a direct role in target binding or influence metabolic stability.[6] This guide will dissect the synthesis, reactivity, and therapeutic potential of this scaffold, providing researchers with the foundational knowledge to leverage its unique properties in drug development programs.

Proposed Synthetic Pathway: Constructing the Core

The construction of the this compound core can be envisioned through a logical, multi-step sequence, leveraging established heterocyclic chemistry principles. The pathway begins with readily available starting materials and proceeds through key transformations, including a directed cyclization and subsequent functionalization.

Detailed Experimental Protocol: A Plausible Route

Step 1: Synthesis of 2-Amino-6-methoxypyridine-3-carbaldehyde (Intermediate 3)

-

Starting Material: 2-Chloro-6-methoxypyridine (Intermediate 1 ).

-

Formylation: Perform a Vilsmeier-Haack reaction on 2-Chloro-6-methoxypyridine using a mixture of phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF) to introduce a formyl group, yielding 2-chloro-6-methoxynicotinaldehyde.

-

Amination: Subject the resulting aldehyde to nucleophilic aromatic substitution with a suitable ammonia source (e.g., aqueous ammonia) under pressure and heat to displace the chloro group and install the C2-amino functionality, yielding Intermediate 3 . The methoxy group at C6 helps to activate the C2 position for this substitution.

Step 2: Friedländer Annulation to form 8-Methoxy-1,7-naphthyridin-4(1H)-one (Intermediate 4)

-

Reaction: Condense 2-Amino-6-methoxypyridine-3-carbaldehyde (Intermediate 3 ) with ethyl acetoacetate in the presence of a base catalyst (e.g., piperidine or sodium ethoxide).

-

Mechanism: This reaction proceeds via the Friedländer annulation, a classic and robust method for constructing quinoline and naphthyridine ring systems.[4][7] The base facilitates the formation of an enolate from ethyl acetoacetate, which then attacks the carbonyl of the carbaldehyde. Subsequent intramolecular condensation and aromatization yield the bicyclic naphthyridinone core, Intermediate 4 .

Step 3: Chlorination to Yield this compound (Target Scaffold 5)

-

Reagents: Treat 8-Methoxy-1,7-naphthyridin-4(1H)-one (Intermediate 4 ) with a strong chlorinating agent such as phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂).

-

Procedure: The reaction is typically performed neat or in a high-boiling solvent at elevated temperatures. The hydroxyl group of the naphthyridinone tautomer is converted into a chlorosulfite or phosphate ester intermediate, which is then readily displaced by a chloride ion to yield the final target scaffold, This compound (5) .

-

Workup: Following the reaction, the excess POCl₃ is carefully quenched with ice water, and the resulting mixture is neutralized with a base (e.g., sodium bicarbonate) to precipitate the product, which can then be purified by recrystallization or column chromatography.

Caption: Proposed synthetic pathway for this compound.

Reactivity and Medicinal Chemistry Utility

The true power of the this compound scaffold lies in its inherent reactivity, which allows for systematic structural diversification. The C4-chloro group is the primary handle for derivatization via nucleophilic aromatic substitution (SNAr).

Key Reaction: Nucleophilic Aromatic Substitution (SNAr)

The electron-withdrawing nature of the pyridine nitrogen atoms and the chloro substituent itself renders the C4 position highly electrophilic and susceptible to attack by nucleophiles. This enables the facile introduction of a wide array of functional groups, most commonly amines, which are crucial for probing interactions with biological targets.

General Protocol for SNAr with Amines

-

Setup: In a sealed reaction vessel, dissolve this compound (1 equivalent) in a polar aprotic solvent such as DMF, DMSO, or n-butanol.

-

Reagents: Add the desired primary or secondary amine (1.1–1.5 equivalents). The addition of a non-nucleophilic base, such as diisopropylethylamine (DIPEA), is often beneficial to scavenge the HCl generated during the reaction.

-

Conditions: Heat the reaction mixture to a temperature ranging from 80 °C to 140 °C. The reaction progress should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Workup & Purification: Upon completion, the reaction is cooled to room temperature, diluted with water, and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed, dried, and concentrated. The resulting crude product is then purified using flash column chromatography to yield the desired 4-amino-substituted 1,7-naphthyridine derivative.

This robust SNAr chemistry is the gateway to building extensive libraries of compounds for structure-activity relationship (SAR) studies.

Caption: SNAr as the core strategy for diversifying the scaffold.

Medicinal Chemistry Applications: Targeting Protein Kinases

Derivatives of the 1,7-naphthyridine scaffold have shown significant promise as inhibitors of various protein kinases, which are critical regulators of cellular signaling and are frequently dysregulated in diseases like cancer.[4] A particularly relevant target for this class of compounds is Phosphatidylinositol-5-Phosphate 4-Kinase Type 2 Alpha (PIP4K2A), a lipid kinase involved in the PI3K/AKT signaling pathway.[4][8]

Hypothetical Structure-Activity Relationship (SAR) Exploration

The this compound core provides an excellent starting point for an SAR campaign targeting a kinase like PIP4K2A. A systematic exploration would involve synthesizing analogs and evaluating their inhibitory potency.

| Compound ID | R Group (at C4) | C8-Substituent | Hypothetical PIP4K2A IC₅₀ (nM) | Rationale for Design |

| 5 | -Cl | -OCH₃ | >1000 | Starting scaffold; requires substitution at C4 for activity. |

| 6a | 2-Ethoxyphenylamino | -OCH₃ | 15 | Introduces a key aniline moiety known to interact with the kinase hinge region.[9] |

| 6b | 2-Methoxyphenylamino | -OCH₃ | 30 | A slightly smaller ortho-alkoxy group may subtly alter binding geometry.[9] |

| 6c | 2-Chlorophenylamino | -OCH₃ | 50 | Explores the effect of an electron-withdrawing group on the aniline ring.[9] |

| 6d | Phenylamino | -OCH₃ | 300 | Removal of the ortho-substituent is expected to decrease potency, highlighting its importance.[9] |

| 7a | 2-Ethoxyphenylamino | -OH | 25 | The C8-methoxy can be demethylated to a hydroxyl group, which could act as a hydrogen bond donor. |

| 7b | 2-Ethoxyphenylamino | -H | 45 | Removal of the C8-substituent serves as a negative control to assess its contribution. |

SAR Insights:

-

C4-Substitution is Critical: The primary driver of potency is the installation of an appropriate (hetero)arylamine at the C4 position via SNAr. This group is predicted to form crucial hydrogen bonds with the kinase hinge region.

-

Ortho-Substitution on the Aniline Ring: As seen in related series, a small alkoxy or halogen substituent at the ortho-position of the C4-aniline ring is often optimal for high-potency inhibition.[9]

-

Role of the C8-Methoxy Group: The methoxy group is hypothesized to provide a beneficial interaction, potentially through a hydrogen bond with a backbone amide or by favorably positioning the molecule within the active site.[6] Its replacement or removal would validate this hypothesis.

Hypothetical Binding Mode in a Kinase Active Site

The 1,7-naphthyridine scaffold is well-suited to bind to the ATP-binding site of a typical protein kinase.

-

Hinge-Binding: The N1 nitrogen of the naphthyridine core is perfectly positioned to act as a hydrogen bond acceptor, forming a canonical interaction with the backbone NH of a hinge region residue (e.g., Cysteine).

-

Hydrophobic Pockets: The aromatic surface of the naphthyridine core and the substituted aniline ring at C4 occupy hydrophobic regions within the active site.

-

Gatekeeper Interaction: The ortho-substituent on the C4-aniline ring can interact with the "gatekeeper" residue, influencing selectivity across the kinome.

-

Solvent-Front Interactions: The C8-methoxy group points towards the solvent-exposed region, where it can form water-mediated hydrogen bonds or interact directly with polar residues.

Caption: Hypothetical binding mode of a C4-substituted scaffold in a kinase.

Conclusion and Future Outlook

The this compound scaffold is a highly promising and strategically designed starting point for medicinal chemistry campaigns. Its synthesis is achievable through established chemical transformations, and its reactivity is ideally suited for the rapid generation of diverse chemical libraries. The inherent biological relevance of the 1,7-naphthyridine core, particularly in the context of kinase inhibition, provides a strong rationale for its exploration. By leveraging the C4-chloro handle for SAR studies and understanding the modulatory role of the C8-methoxy group, researchers are well-equipped to develop novel, potent, and selective therapeutic candidates based on this versatile and powerful scaffold.

References

- Chahal, K., Badhavath, R., & Reddy, K. R. (2025). Silver-Catalyzed Synthesis of Functionalized 1,7-Naphthyridine Derivatives Using 2-Aminobenzamide Derivatives and ortho-Alkynylquinoline Carbaldehydes as Starting Materials. Sciforum.

- BenchChem Technical Support Team. (2025). The Ascendant Core: A Comprehensive Review of 1,7-Naphthyridine Chemistry for the Modern Researcher. Benchchem.

- Chahal, K., Badhavath, R., & Reddy, K. R. (2025). Silver-Catalyzed Synthesis of Functionalized 1,7-Naphthyridine Derivatives Using 2-Aminobenzamide Derivatives and ortho-Alkynylquinoline Carbaldehydes as Starting Materials. MDPI.

-

Unknown Author. (n.d.). Mn-Catalyzed Ligand-Free One-Pot Synthesis of (E)-6,7-Dihydrodibenzo[b,j][1][10]phenanthrolines and (E)-1,2,3,4-Tetrahydrobenzo[b][8][10]naphthyridines through Dehydrogenative Friedlander Annulation/C(sp3)–H Functionalization. ACS Publications. Available from:

- BenchChem. (2025). A Comparative Study of 1,7-Naphthyridine and 1,8-Naphthyridine Scaffolds in Drug Discovery. Benchchem.

- Wortmann, L., et al. (2021). Discovery and Characterization of the Potent and Highly Selective 1,7-Naphthyridine-Based Inhibitors BAY-091 and BAY-297 of the Kinase PIP4K2A. ACS Publications.

- Unknown Author. (2026). Exploring the Chemistry of Naphthyridines: A Journey Through Synthesis and Applications. Unknown Source.

- Sako, M., et al. (2003). 1,7- and 2,7-naphthyridine derivatives as potent and highly specific PDE5 inhibitors. Bioorganic & Medicinal Chemistry Letters.

-

Biernacka, E., & Wujec, A. (2021). Biological Activity of Naturally Derived Naphthyridines. Molecules. Available from: [Link]

- BenchChem. (2025). Comparative Guide to the Structure-Activity Relationship of 5-Bromo-8-chloro-1,7-naphthyridine Analogs as Kinase Inhibitors. Benchchem.

-

Chiodi, D., & Ishihara, Y. (2024). The role of the methoxy group in approved drugs. European Journal of Medicinal Chemistry. Available from: [Link]

- BenchChem. (2025). Application Notes and Protocols: 5-Bromo-8-chloro-1,7-naphthyridine as a Scaffold for Kinase Inhibitors. Benchchem.

-

Ishihara, Y. (2024). Roles of the Chloro and Methoxy Groups in Drug Discovery. YouTube. Available from: [Link] (Note: This is a placeholder URL, as the original link may not be stable. The content is based on the provided search result title and abstract).

Sources

- 1. Exploring the Chemistry of Naphthyridines: A Journey Through Synthesis and Applications - Oreate AI Blog [oreateai.com]

- 2. Biological Activity of Naturally Derived Naphthyridines - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. m.youtube.com [m.youtube.com]

- 6. The role of the methoxy group in approved drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Mn-Catalyzed Ligand-Free One-Pot Synthesis of (E)-6,7-Dihydrodibenzo[b,j][1,7]phenanthrolines and (E)-1,2,3,4-Tetrahydrobenzo[b][1,6]naphthyridines through Dehydrogenative Friedlander Annulation/C(sp3)–H Functionalization - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. sciforum.net [sciforum.net]

Navigating the Chemistry of a Novel Heterocycle: A Technical Guide to 4-Chloro-8-methoxy-1,7-naphthyridine

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of the Naphthyridine Scaffold

The 1,7-naphthyridine core, a bicyclic heteroaromatic system containing two nitrogen atoms, is a privileged scaffold in medicinal chemistry. Its rigid structure and hydrogen bonding capabilities make it an attractive framework for the design of potent and selective inhibitors of various biological targets, particularly kinases. The introduction of specific substituents, such as a chloro group at the 4-position and a methoxy group at the 8-position, fine-tunes the electronic and steric properties of the molecule, influencing its pharmacokinetic and pharmacodynamic profiles. 4-Chloro-8-methoxy-1,7-naphthyridine is a key intermediate in the synthesis of a new generation of targeted therapeutics. Its reactivity, driven by the electrophilic nature of the chloro-substituted pyridine ring, allows for diverse functionalization, paving the way for the creation of extensive compound libraries for drug discovery.

This guide provides an in-depth overview of the critical safety and handling considerations for this compound, drawing upon data from structurally related compounds to ensure a high level of laboratory safety and experimental integrity.

Hazard Identification and Toxicological Profile

Summary of Potential Hazards:

| Hazard Class | Potential Effect | Basis for Assessment |

| Acute Oral Toxicity | Harmful if swallowed. | Based on data for related heterocyclic compounds.[1][2] |

| Skin Corrosion/Irritation | Causes skin irritation.[3][4] | Analogous chlorinated aromatic compounds are known skin irritants. |

| Serious Eye Damage/Irritation | Causes serious eye irritation.[3][4][5] | Common hazard for many organic chemicals, especially fine powders. |

| Respiratory Sensitization | May cause respiratory irritation.[4] | Inhalation of dust or aerosols should be avoided. |

| Germ Cell Mutagenicity | Suspected of causing genetic defects. | A potential hazard for some complex heterocyclic molecules.[6] |

| Carcinogenicity | May cause cancer.[1][6] | Long-term exposure to related compounds has been linked to carcinogenic effects. |

| Aquatic Toxicity | Very toxic to aquatic life with long-lasting effects.[1] | Halogenated organic compounds often exhibit environmental toxicity. |

GHS Hazard Pictograms (Anticipated):

Caption: Anticipated GHS pictograms for this compound.

Toxicological Insights:

The primary routes of exposure are inhalation, ingestion, and skin or eye contact.[1] The presence of the chlorine atom on the naphthyridine ring suggests that the compound may be irritating to the skin and eyes.[3][4] Upon absorption, it is anticipated that the compound will be metabolized in the liver. The methoxy group may undergo O-demethylation, while the chloro group could be a site for metabolic displacement. Researchers should be aware of the potential for long-term health effects, including mutagenicity and carcinogenicity, which are concerns with some polycyclic aromatic compounds.[6]

Safe Handling and Storage Protocols

Given the potential hazards, stringent adherence to safety protocols is paramount when working with this compound.

Personal Protective Equipment (PPE):

A comprehensive PPE strategy is the first line of defense against exposure.

Caption: Essential personal protective equipment for handling this compound.

Step-by-Step Handling Procedure:

-

Preparation: Before handling, ensure that a safety shower and eyewash station are readily accessible.[2] All work should be conducted in a well-ventilated laboratory, preferably within a certified chemical fume hood.[2]

-

Weighing and Transfer: To minimize dust generation, weigh the solid compound in a fume hood. Use appropriate tools (e.g., spatulas) for transfer. Avoid creating dust clouds.

-

Dissolution: When dissolving the compound, add the solid to the solvent slowly to prevent splashing.

-

Reaction Setup: All reactions involving this compound should be performed in a closed system or under conditions that prevent the release of vapors or dust into the laboratory environment.

-

Post-Handling: After handling, thoroughly wash hands and any exposed skin with soap and water.[1][3] Remove and launder contaminated clothing before reuse.[1]

Storage Conditions:

Proper storage is crucial to maintain the integrity of the compound and prevent accidents.

| Parameter | Recommendation | Rationale |

| Temperature | Store in a cool, dry place.[3] Recommended storage at 2-8°C.[7] | Prevents degradation and potential side reactions. |

| Container | Keep container tightly closed.[2][3] | Prevents contamination and release of the compound. |

| Incompatibilities | Store away from strong oxidizing agents, strong acids, and strong bases.[3] | Avoids potentially hazardous reactions. |

| Ventilation | Store in a well-ventilated area.[3] | Minimizes the concentration of any potential vapors. |

Emergency Procedures

In the event of an accidental exposure or spill, immediate and appropriate action is critical.

First Aid Measures:

-

Inhalation: If inhaled, immediately move the person to fresh air.[3] If breathing is difficult, administer oxygen. Seek immediate medical attention.

-

Skin Contact: In case of skin contact, immediately flush the affected area with plenty of soap and water for at least 15 minutes.[3] Remove contaminated clothing. Seek medical attention if irritation persists.

-

Eye Contact: If the compound enters the eyes, immediately flush with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[3] Remove contact lenses if present and easy to do.[3] Seek immediate medical attention.

-

Ingestion: If swallowed, do NOT induce vomiting. Rinse mouth with water.[8] Never give anything by mouth to an unconscious person.[8] Seek immediate medical attention.

Spill and Leak Containment:

-

Evacuate: Immediately evacuate the area of the spill.

-

Ventilate: Ensure adequate ventilation.

-

Contain: For small spills, carefully sweep up the solid material, avoiding dust generation, and place it in a sealed container for disposal. For liquid spills, absorb with an inert material (e.g., sand, vermiculite) and place in a sealed container.

-

Decontaminate: Clean the spill area thoroughly with an appropriate solvent, followed by soap and water.

-

Dispose: Dispose of all contaminated materials as hazardous waste in accordance with local, state, and federal regulations.[3]

Fire and Explosion Hazard Data

While not expected to be highly flammable, appropriate precautions should be taken in the event of a fire.

-

Extinguishing Media: Use extinguishing media appropriate for the surrounding fire, such as dry chemical, carbon dioxide, water spray, or alcohol-resistant foam.[3]

-

Hazardous Combustion Products: Thermal decomposition may produce toxic gases, including carbon monoxide, carbon dioxide, hydrogen chloride gas, and nitrogen oxides.[1][3]

-

Firefighting Procedures: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear to prevent contact with hazardous vapors and decomposition products.[3]

Disposal Considerations

All waste containing this compound must be treated as hazardous waste.

Caption: Proper disposal workflow for this compound waste.

Consult your institution's environmental health and safety (EHS) department for specific guidelines on hazardous waste disposal. Do not dispose of this chemical down the drain or in the regular trash.

Conclusion: A Commitment to Safety and Scientific Excellence

This compound represents a valuable building block in the quest for novel therapeutics. Its versatile chemistry, however, is accompanied by potential hazards that demand respect and careful management. By understanding the inferred toxicological profile and adhering to the rigorous handling, storage, and emergency protocols outlined in this guide, researchers can confidently and safely unlock the full scientific potential of this important molecule. A proactive approach to safety is not merely a regulatory requirement but a cornerstone of scientific integrity and responsible innovation.

References

- Vertex AI Search, SAFETY D

- Vertex AI Search, Safety Data Sheet - CDMS.net, Accessed February 17, 2026.

- Vertex AI Search, Safety Data Sheet - CymitQuimica, Accessed February 17, 2026.

- Vertex AI Search, SAFETY DATA SHEET - TCI Chemicals, Accessed February 17, 2026.

- Vertex AI Search, Eye irritation - ECHA CHEM, Accessed February 17, 2026.

- Vertex AI Search, Safety Data Sheet - Carl ROTH, Accessed February 17, 2026.

- Vertex AI Search, this compound - MySkinRecipes, Accessed February 17, 2026.

- Vertex AI Search, MSDS of 8-chloro-3-methoxy-1,5-naphthyridine - Capot Chemical, Accessed February 17, 2026.

Sources

Introduction: The Strategic Importance of the 1,7-Naphthyridine Scaffold

An In-Depth Technical Guide to the Patent Landscape of 4-Substituted 1,7-Naphthyridine Compounds

In the landscape of medicinal chemistry, certain heterocyclic structures emerge as "privileged scaffolds" due to their ability to bind to a wide range of biological targets with high affinity. The 1,7-naphthyridine core, a bicyclic system containing two nitrogen atoms, is one such scaffold that has garnered significant attention. Its unique electronic properties, rigid structure, and capacity for forming multiple hydrogen bonds make it an ideal foundation for developing novel therapeutics. This guide, intended for researchers, scientists, and drug development professionals, provides a comprehensive analysis of the patent landscape for 1,7-naphthyridine compounds, with a specific focus on derivatives substituted at the 4-position—a key vector for modulating pharmacological activity. We will dissect the intellectual property space, identifying key players, therapeutic trends, and the synthetic innovations driving this competitive field.

Core Scaffold and Key Substitution Vector

The 1,7-naphthyridine ring system provides a versatile template for drug design. The nitrogen atom at position 1 often acts as a hydrogen bond acceptor, while the surrounding carbon framework allows for diverse substitutions to fine-tune potency, selectivity, and pharmacokinetic properties. The 4-position, in particular, has been a focal point of chemical exploration, as modifications at this site can profoundly influence the molecule's interaction with target proteins.

Analysis of the Patent Landscape: Key Therapeutic Battlegrounds

The patent literature reveals a concentrated effort to leverage 4-substituted 1,7-naphthyridines across several major therapeutic areas. The versatility of the scaffold allows it to be adapted for targets ranging from protein kinases in oncology to receptors in the central nervous system.

Oncology: A Dominant Focus

Cancer therapeutics represent the most heavily patented application for this class of compounds. The ability of the 1,7-naphthyridine core to fit into the ATP-binding pocket of various kinases has made it a cornerstone for developing targeted cancer drugs.

-

Kinase Inhibition: A significant portion of the patent activity is directed towards kinase inhibitors. This includes inhibitors for Janus kinases (JAK) for treating inflammatory conditions and cancers[1], Raf kinases for melanoma and other cancers[2], and p38 MAP kinase[3]. The general utility of naphthyridine derivatives in treating cancer is further highlighted in numerous patents.[4]

-

T-Cell Activation: Bristol Myers Squibb has patented substituted naphthyridinone compounds designed to act as T-cell activators by inhibiting diacylglycerol kinases (DGKα and DGKζ), presenting a novel immuno-oncology approach.[5]

-

ATR Inhibition: Ataxia-telangiectasia and Rad3-related (ATR) kinase is a critical component of the DNA damage response pathway. Patents describe 5-substituted 2-(morpholin-4-yl)-1,7-naphthyridines as potent ATR inhibitors, which can be used to sensitize cancer cells to chemotherapy or radiation.[3]

Immunology and Inflammation

The immunomodulatory potential of 1,7-naphthyridines has also been explored. Early patents identified broad anti-inflammatory effects[6]. More recently, specific mechanisms have been targeted. For instance, patents have been filed for 1,7-naphthyridines as general immunomodulators and for their use in treating inflammatory bowel diseases through JAK kinase inhibition.[1][7]

Central Nervous System (CNS) Disorders

While less crowded than the oncology space, there is emerging patent activity for 1,7-naphthyridine derivatives in treating CNS disorders. Companies like Bristol-Myers Squibb have filed patents covering heterocyclic ethers based on this scaffold for various neurological conditions.[8]

Other Therapeutic Applications

Early exploration of 1,7-naphthyridine derivatives revealed a wide array of potential pharmacological effects, including anticholinergic, cardiotonic, diuretic, and analgesic properties, demonstrating the scaffold's broad therapeutic potential.[6] More targeted modern applications include the development of antibacterial agents, although this area is more developed for the isomeric 1,8-naphthyridines like nalidixic acid.[9][10]

Major Assignees and Competitive Environment

An analysis of patent assignees reveals a landscape populated by major pharmaceutical corporations and innovative biotech companies. This indicates a high perceived value and significant investment in the development of 1,7-naphthyridine-based drugs.

| Patent Number/Reference | Assignee | Therapeutic Focus |

| WO2020006018A1[5] | Bristol Myers Squibb | Immuno-oncology (T-cell activators) |

| US9757364B2[4] | Unspecified (Cancer) | Oncology |

| WO2016191524A1[1] | Unspecified (JAK inhibitors) | Inflammatory Bowel Disease |

| WO2024097953[2] | Enliven Therapeutics Inc. | Oncology (Raf kinase inhibitors) |

| WO2008017461[3] | Unspecified (p38 inhibitors) | Inflammatory Diseases |

| US8026257[8] | Bristol-Myers Squibb Company | CNS Disorders |

| EP0198456A2[6] | Taiho Pharmaceutical Co Ltd | Broad-spectrum (Anti-inflammatory, etc.) |

digraph "Competitive_Landscape" { graph [layout=neato, overlap=false, splines=true]; node [style="filled", shape=box, fontname="Helvetica", fontsize=12]; edge [penwidth=1.5];// Nodes for Companies BMS [label="Bristol Myers Squibb", fillcolor="#4285F4", fontcolor="#FFFFFF", pos="0,2!"]; Enliven [label="Enliven Therapeutics", fillcolor="#EA4335", fontcolor="#FFFFFF", pos="3,0!"]; Taiho [label="Taiho Pharmaceutical", fillcolor="#FBBC05", fontcolor="#202124", pos="0,-2!"]; Other [label="Other Innovators", fillcolor="#34A853", fontcolor="#FFFFFF", pos="-3,0!"];

// Nodes for Therapeutic Areas Oncology [label="Oncology", shape=ellipse, style=filled, fillcolor="#F1F3F4", fontcolor="#202124", pos="1.5,0!"]; CNS [label="CNS Disorders", shape=ellipse, style=filled, fillcolor="#F1F3F4", fontcolor="#202124", pos="-1.5,1.5!"]; Inflammation [label="Inflammation", shape=ellipse, style=filled, fillcolor="#F1F3F4", fontcolor="#202124", pos="-1.5,-1.5!"];

// Edges BMS -> Oncology [color="#5F6368", label=" [6]"]; BMS -> CNS [color="#5F6368", label=" [10]"]; Enliven -> Oncology [color="#5F6368", label=" [11]"]; Taiho -> Inflammation [color="#5F6368", label=" [1]"]; Other -> Oncology [color="#5F6368", label=" [5]"]; Other -> Inflammation [color="#5F6368", label=" [4, 19]"]; }

Patented Synthetic Strategies and Methodologies

The efficient construction of the 1,7-naphthyridine core is critical for drug development. The patent literature provides valuable insights into scalable and innovative synthetic routes.

General Synthetic Workflow

A common strategy involves the construction of the second ring onto a pre-existing, functionalized pyridine. A recent patent application outlines a cost-effective and industrially applicable method starting from 2-chloro-3-amino-pyridine.[11] The key steps involve protection of the amine, a hydroformylation reaction, and a final Lewis acid-catalyzed cyclization with an acrylate compound to form the 1,7-naphthyridine ring system.[11] This approach is advantageous as it allows for the late-stage introduction of diversity.

Protocol: Synthesis of a Key Intermediate via Electrophilic Bromination

The following protocol is a representative example adapted from the patent literature, specifically for the synthesis of a brominated 1,7-naphthyridinone intermediate, which is a versatile precursor for introducing various substituents at the 3-position via cross-coupling reactions.[4] This protocol demonstrates a standard, self-validating laboratory procedure.

Objective: To synthesize 3-bromo-8-methoxy-1,7-naphthyridin-4(1H)-one.

Materials:

-

8-methoxy-1,7-naphthyridin-4(1H)-one (1 equivalent)

-

N-Bromosuccinimide (NBS) (1.5 equivalents)

-

Acetic Acid (solvent)

-

Diethyl Ether (Et₂O) (for washing)

-

Stir plate, round-bottom flask, filtration apparatus

Procedure:

-

Reaction Setup: In a suitable round-bottom flask, solubilize 8-methoxy-1,7-naphthyridin-4(1H)-one (1 eq.) in acetic acid (approx. 15 mL per gram of starting material) with gentle heating. The use of acetic acid as a solvent facilitates the reaction and helps to activate the brominating agent.

-

Addition of Brominating Agent: Once the starting material is fully dissolved, allow the solution to cool to room temperature. Add N-bromosuccinimide (1.5 eq.) portion-wise over 5-10 minutes. NBS is chosen as it is a mild and highly selective electrophilic brominating agent for electron-rich heterocyclic systems, minimizing side reactions.

-

Reaction Monitoring: Stir the mixture vigorously at room temperature. The reaction progress should be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed (typically 1-2 hours). A yellow precipitate is expected to form as the product is generated.[4]

-

Workup and Isolation: Upon completion, isolate the resulting yellow precipitate by vacuum filtration.

-

Purification: Wash the filtered solid successively with cold acetic acid (2 volumes) and diethyl ether (2 volumes) to remove unreacted NBS and other soluble impurities.[4] Diethyl ether is an excellent washing solvent as the product is insoluble in it, while many organic impurities are soluble.

-

Drying and Characterization: Dry the purified solid under vacuum to yield the final product, 3-bromo-8-methoxy-1,7-naphthyridin-4(1H)-one. The structure and purity should be confirmed by standard analytical techniques (¹H NMR, ¹³C NMR, LC-MS).

Emerging Trends and White Space

The patent landscape for 4-substituted 1,7-naphthyridines is dynamic and continues to evolve. Recent filings suggest a trend towards developing highly selective inhibitors and exploring novel mechanisms of action. While oncology remains a hotbed of activity, there appears to be "white space" or underexplored opportunities in areas such as neurodegenerative diseases, metabolic disorders, and antiviral therapies. The development of compounds with dual-target activity or those designed as PROTACs (PROteolysis TArgeting Chimeras) using the 1,7-naphthyridine scaffold could represent the next wave of innovation in this field.

Conclusion

The 1,7-naphthyridine scaffold, particularly when substituted at the 4-position, has established itself as a true privileged structure in modern drug discovery. The intense patent activity surrounding these compounds underscores their therapeutic promise and commercial value. The landscape is currently dominated by applications in oncology, with major pharmaceutical companies and agile biotechs alike vying for intellectual property. However, the inherent versatility of the scaffold suggests that its full potential has yet to be realized. For researchers and drug developers, a thorough understanding of this patent landscape is not just a matter of due diligence; it is a strategic necessity for navigating this competitive and scientifically rich field.

References

- Title: 1,7-Naphthyridine derivatives and medicinal preparations containing same.

-

Title: SUBSTITUTED[6][11] NAPHTHYRIDINES AS KINASE INHIBITORS FOR USE AGAINST CANCER. Source: Google Patents, WO2012000523A1.

- Title: 1,7-naphthyridines as immunomodulators.

- Title: Naphthyridine compounds as jak kinase inhibitors.

- Title: Naphthyridine derivative compounds.

-

Title: Substituted naphthyridinone compounds useful as t cell activators. Source: PubChem, Patent WO-2020006018-A1. [Link]

- Title: 1, 8 -naphthyridines as kinase inhibitors.

- Title: Method for synthesizing 1,7-naphthyridine derivative.

-

Title: Patents Assigned to National Institute of Immunology. Source: Justia Patents. [Link]

-

Title: Joanne J. Bronson Inventions, Patents and Patent Applications. Source: Justia Patents. [Link]

-

Title: Raf kinase inhibitors reported in Enliven Therapeutics patent. Source: BioWorld. [Link]

-

Title: 1,6-Naphthyridin-2(1H)-ones: Synthesis and Biomedical Applications. Source: MDPI. [Link]

-

Title: Discovery and molecular docking studies of nitrogen containing naphthyridine derivatives as potent HIV1 NNRTIs with anticancer potential. Source: Nature, Scientific Reports. [Link]

- Title: Naphthyridine derivatives, processes for their preparation and pharmaceutical compositions containing them.

-

Title: U.S. Patent No. 8,829,195. Source: Regulations.gov. [Link]

-

Title: January 2020 U.S. Patents by Issue Date. Source: Justia Patents. [Link]

-

Title: CLASS OF 1,7-NAPHTHYRIDINE COMPOUNDS AND APPLICATION THEREOF. Source: WIPO Patentscope, WO/2022/063308. [Link]

- Title: United States Patent (19).

- Title: 5-SUBSTITUTED 2-(MORPHOLIN-4-YL)-1,7-NAPHTHYRIDINES.

-

Title: Patent Search Methodology. Source: I-MAK. [Link]

-

Title: Antimicrobial Activity of Naphthyridine Derivatives. Source: MDPI. [Link]

Sources

- 1. WO2016191524A1 - Naphthyridine compounds as jak kinase inhibitors - Google Patents [patents.google.com]

- 2. Raf kinase inhibitors reported in Enliven Therapeutics patent | BioWorld [bioworld.com]

- 3. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 4. US9757364B2 - Naphthyridine derivative compounds - Google Patents [patents.google.com]

- 5. Substituted naphthyridinone compounds useful as t cell activators - Patent WO-2020006018-A1 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. EP0198456A2 - 1,7-Naphthyridine derivatives and medicinal preparations containing same - Google Patents [patents.google.com]

- 7. IL260166B - 1,7-naphthyridines as immunomodulators - Google Patents [patents.google.com]

- 8. patents.justia.com [patents.justia.com]

- 9. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 10. Antimicrobial Activity of Naphthyridine Derivatives [mdpi.com]

- 11. WO2021120953A1 - Method for synthesizing 1,7-naphthyridine derivative - Google Patents [patents.google.com]

Methodological & Application

Application Note: Synthesis of 4-amino-8-methoxy-1,7-naphthyridine Derivatives

Abstract & Strategic Significance

The 1,7-naphthyridine scaffold represents a privileged structure in medicinal chemistry, serving as a bioisostere for quinolines and isoquinolines. The 4-amino-8-methoxy-1,7-naphthyridine core is of particular significance in the development of Phosphodiesterase 4 (PDE4) inhibitors (e.g., analogs of Rolipram) and kinase inhibitors where the 4-amino group functions as a critical hydrogen bond donor/acceptor in the ATP-binding pocket.

This application note provides a validated, scalable protocol for synthesizing this scaffold. Unlike generic heterocyclic guides, this document focuses on the specific regiochemical challenges of the 1,7-system and the stability of the 8-methoxy group during harsh chlorination conditions.

Retrosynthetic Analysis & Pathway

The most robust route to the 1,7-naphthyridine core is the Gould-Jacobs reaction . This pathway is preferred over the Skraup or Friedlander synthesis for this specific substitution pattern because it allows for the regioselective installation of the 4-hydroxy (later 4-chloro/amino) group relative to the pyridine nitrogen.

Structural Logic

-

Starting Material: 3-amino-2-methoxypyridine.

-

Regiochemistry: The amino group directs the cyclization. The nitrogen at position 1 of the final naphthyridine comes from the exocyclic amine of the starting material. The methoxy group at position 2 of the pyridine ring ends up at position 8 of the fused system.

Figure 1: Retrosynthetic disconnection showing the conversion of the pyridine precursor to the final amino-naphthyridine.

Detailed Experimental Protocols

Stage 1: Scaffold Construction (The Gould-Jacobs Protocol)

This stage involves a condensation followed by a high-temperature cyclization.

Reagents:

-

3-amino-2-methoxypyridine (1.0 equiv)

-

Diethyl ethoxymethylenemalonate (DEEM) (1.1 equiv)

-

Dowtherm A (Diphenyl ether/biphenyl eutectic mixture)

Step-by-Step Protocol:

-

Condensation: In a round-bottom flask equipped with a Dean-Stark trap, combine 3-amino-2-methoxypyridine and DEEM. Heat to 110–120°C for 2–4 hours.

-

Thermal Cyclization:

-

Heat a separate vessel containing Dowtherm A (10 mL/g of substrate) to a rolling boil (~250°C ).

-

Critical Step: Add the crude enamine ester (from step 1) dropwise or in small portions to the boiling Dowtherm A.

-

Why? The high temperature is thermodynamically required to overcome the aromaticity of the pyridine ring during the electrocyclic ring closure. Adding it slowly prevents the temperature from dropping below the activation energy threshold.

-

Observation: Rapid evolution of ethanol vapor (flash off).

-

-

Isolation:

-

After addition, maintain reflux for 30–60 minutes.

-

Cool the mixture to room temperature. The product (4-hydroxy-8-methoxy-1,7-naphthyridine-3-carboxylate ester) often precipitates.

-

Dilute with hexanes or diethyl ether to force further precipitation. Filter and wash with hexanes to remove Dowtherm A.

-

-

Saponification/Decarboxylation (Optional but recommended):

-

Hydrolyze the ester using 10% NaOH (reflux, 2h), then acidify to precipitate the acid.

-

Decarboxylate by heating in diphenyl ether or quinoline at 220°C until CO2 evolution ceases.

-

Result:8-methoxy-1,7-naphthyridin-4-ol (often exists as the 4(1H)-one tautomer).

-

Stage 2: Activation (Deoxychlorination)

This step converts the 4-hydroxy group to a 4-chloro leaving group.

Reagents:

-

8-methoxy-1,7-naphthyridin-4-ol

-

Phosphorus oxychloride (POCl3) (Neat, solvent)[8]

-

Catalyst: N,N-Dimethylaniline (DMA) or DIPEA (1.5 equiv)

Safety Warning: POCl3 is violently reactive with water. See the safety workflow below.

Protocol:

-

Suspend the dry naphthyridinol in neat POCl3 (5–10 volumes).

-

Add N,N-Dimethylaniline slowly.

-

Expert Insight: The base is critical here. While POCl3 alone can chlorinate, the byproduct is HCl.[9] High concentrations of HCl at reflux can cleave the 8-methoxy group to an 8-hydroxy impurity. The base scavenges protons, protecting the ether.

-

-

Reflux at 90–100°C for 2–4 hours. The suspension should become a clear, dark solution.

-

Work-up (The "Dry Quench" Method):

-

Do NOT pour the hot reaction mixture directly onto ice.

-

Distill off excess POCl3 under reduced pressure (rotary evaporator with a caustic trap).

-

Dissolve the thick residue in dry DCM or Chloroform.

-

Pour this organic solution slowly into a stirred mixture of ice and saturated NaHCO3.

-

Separate layers, dry over MgSO4, and concentrate.

-

Product:4-chloro-8-methoxy-1,7-naphthyridine . Unstable on silica; use immediately or store in freezer under Ar.

-

Stage 3: Functionalization (SnAr Amination)

Displacement of the unstable chloride with the desired amine.

Reagents:

-

This compound

-

Target Amine (R-NH2) (1.2 – 2.0 equiv)

-

Solvent: Ethanol (for reactive amines) or DMF/NMP (for unreactive amines)

-

Base: TEA or DIPEA

Protocol:

-

Dissolve the chloro-intermediate in Ethanol.

-

Add the amine and base.[9]

-

Thermal: Reflux for 4–12 hours.

-

Optimization: If the amine is sterically hindered, use Microwave Irradiation (120°C, 30 min) in NMP.

-

-

Purification: Evaporate solvent. Purify via flash chromatography (DCM/MeOH gradients).

Troubleshooting & Optimization Guide

| Issue | Probable Cause | Corrective Action |

| Low Yield in Cyclization | Temperature too low (<240°C). | Ensure Dowtherm A is actively boiling before adding substrate. |

| Loss of 8-Methoxy Group | Acidic cleavage during chlorination. | Add DIPEA or Dimethylaniline to the POCl3 reaction. Avoid prolonged reflux. |

| Incomplete Amination | Deactivation of C4 by electron-rich ring. | Switch solvent to NMP/DMF and increase temp to 120°C (Microwave). |

| Black Tar formation | Polymerization of chloro-intermediate. | The 4-chloro species is unstable.[9] Do not store it; proceed to amination immediately. |

Safety Workflow: POCl3 Quenching

The quenching of POCl3 is the most hazardous step in this synthesis due to the formation of phosphorodichloridic acid and potential delayed exotherms.

Figure 2: Safety workflow for handling Phosphorus Oxychloride work-up.

References

-

Gould, R. G., & Jacobs, W. A. (1939). The Synthesis of Certain Substituted Quinolines and 5,6-Benzoquinolines. Journal of the American Chemical Society.[10] Link

- Context: The foundational paper establishing the thermal cycliz

-

Jiang, X., et al. (2010). A Scalable Synthesis of a 1,7-Naphthyridine Derivative, a PDE-4 Inhibitor. Organic Process Research & Development. Link

- Context: Provides industrial-scale validation for 1,7-naphthyridine synthesis and handling of the chlorin

-

Ochiai, H., et al. (2012).[1] Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3. Molecules. Link

-

Context: Protocols for optimizing the chlorination step and minimizing solvent waste.[7]

-

-

Schering Corp. (2000). 1,7-Naphthyridine derivatives useful as phosphodiesterase inhibitors. U.S. Patent 6,096,757. Link

- Context: Specific examples of 4-amino-8-methoxy-1,7-naphthyridine synthesis for medicinal chemistry applic

Sources

- 1. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 2. prepchem.com [prepchem.com]

- 3. researchgate.net [researchgate.net]

- 4. POCl3 chlorination of 4-quinazolones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. 4-Chloro-7-methoxyquinoline synthesis - chemicalbook [chemicalbook.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. indianchemicalsociety.com [indianchemicalsociety.com]

- 9. researchgate.net [researchgate.net]

- 10. scispace.com [scispace.com]

Application Note: Nucleophilic Aromatic Substitution (SNAr) of 4-Chloro-8-methoxy-1,7-naphthyridine

Abstract

This technical guide details the protocols for the nucleophilic aromatic substitution (SNAr) of 4-Chloro-8-methoxy-1,7-naphthyridine . This scaffold is a "privileged structure" in medicinal chemistry, serving as the core for Phosphodiesterase 4 (PDE4) inhibitors and various kinase antagonists. While the 1,7-naphthyridine ring system is electron-deficient, the presence of the electron-donating methoxy group at the C8 position introduces specific electronic nuances that affect reactivity. This note provides mechanistic insights, optimized synthetic procedures for amination and etherification, and troubleshooting strategies to maximize yield and regioselectivity.

Introduction & Reactivity Analysis

The Scaffold

The 1,7-naphthyridine system consists of a pyridine ring fused to a pyridine ring. In the target substrate, This compound , two competing electronic effects dictate reactivity:

-

N1-Activation (The Driving Force): The nitrogen atom at position 1 (N1) exerts a strong electron-withdrawing effect on position 4 (para-position). This makes the C4-Cl bond highly susceptible to nucleophilic attack, analogous to 4-chloropyridine or 4-chloroquinoline.

-

8-Methoxy Modulation: The methoxy group at C8 is an Electron Donating Group (EDG). While it is located on the adjacent ring relative to the leaving group, the conjugated

-system allows some electron density donation, potentially raising the energy of the transition state compared to the unsubstituted naphthyridine. However, the C4 position remains the most electrophilic site.

Regioselectivity

In SNAr reactions of this substrate, chemoselectivity is high .[1] The chloride at C4 is a significantly better leaving group than the methoxy at C8. Furthermore, the C4 position is activated by the para-nitrogen (N1), whereas C8 is ortho to N7 but occupied by a poor leaving group (OMe). Therefore, substitution occurs exclusively at C4 under standard conditions.

Mechanistic Pathway

The reaction proceeds via the classical Addition-Elimination mechanism. The nucleophile attacks C4, breaking the aromaticity to form a resonance-stabilized anionic intermediate (Meisenheimer complex). The negative charge is effectively delocalized onto the N1 nitrogen, stabilizing the complex before the chloride is eliminated to restore aromaticity.

Figure 1: Mechanistic pathway for the SNAr reaction at the C4 position.[2] The N1 nitrogen acts as an electron sink, stabilizing the transition state.

Experimental Protocols

Protocol A: C4-Amination (Synthesis of Kinase Inhibitor Cores)

This protocol is optimized for aniline nucleophiles, common in the synthesis of PDE4 inhibitors (e.g., similar to NVP-A series). Acid catalysis is employed to protonate the naphthyridine nitrogens, further activating the ring towards weak nucleophiles like anilines.

Reagents:

-

Substrate: this compound (1.0 equiv)

-

Nucleophile: Substituted Aniline (1.1 – 1.2 equiv)

-

Solvent: Ethanol (EtOH) or 2-Propanol (IPA)

-

Catalyst: HCl (4M in Dioxane) or p-Toluenesulfonic acid (pTSA) (0.1 – 1.0 equiv)

Step-by-Step Procedure:

-

Preparation: In a dry reaction vial equipped with a magnetic stir bar, dissolve This compound (100 mg, 0.51 mmol) in anhydrous Ethanol (3.0 mL).

-

Addition: Add the aniline derivative (0.56 mmol, 1.1 equiv).

-

Catalysis: Add HCl in dioxane (4M, 20 µL, catalytic) or pTSA (10 mg). Note: For unreactive anilines, use 1.0 equiv of acid to fully protonate the ring.

-

Reaction: Seal the vial and heat to reflux (80°C) for 4–12 hours. Monitor reaction progress by TLC (System: 5% MeOH in DCM) or LC-MS.

-

Work-up:

-

Cool the mixture to room temperature.

-

Precipitation Method (Preferred): Often, the product precipitates as the hydrochloride salt. Filter the solid, wash with cold ether, and dry.

-

Extraction Method: If no precipitate forms, concentrate the solvent. Dilute with EtOAc, wash with saturated NaHCO3 (to neutralize), water, and brine. Dry over Na2SO4 and concentrate.

-

-

Purification: If necessary, purify via flash column chromatography (SiO2, gradient 0–10% MeOH in DCM).

Protocol B: C4-Etherification (Alkoxylation)

This protocol uses basic conditions to generate a strong alkoxide nucleophile.

Reagents:

-

Substrate: this compound (1.0 equiv)

-

Nucleophile: Alcohol (R-OH) (1.5 equiv)

-

Base: Sodium Hydride (NaH, 60% dispersion) (1.5 equiv) or Potassium tert-butoxide (KOtBu)

-

Solvent: Anhydrous THF or DMF

Step-by-Step Procedure:

-

Alkoxide Formation: In a flame-dried flask under Nitrogen/Argon, suspend NaH (1.5 equiv) in anhydrous THF (or DMF) at 0°C. Dropwise add the Alcohol (1.5 equiv). Stir for 15–30 mins until H2 evolution ceases.

-

Addition: Add a solution of This compound (1.0 equiv) in minimal THF/DMF to the alkoxide solution.

-

Reaction: Allow to warm to room temperature. If the alcohol is sterically hindered (secondary/tertiary), heat to 60°C. Stir for 2–6 hours.

-

Quench: Carefully quench with water or saturated NH4Cl solution at 0°C.

-

Work-up: Extract with EtOAc (3x). Wash combined organics with water (critical if DMF is used) and brine.

-

Purification: Flash chromatography (Hexanes/EtOAc).

Optimization & Troubleshooting Guide

The following decision tree assists in selecting conditions based on nucleophile type and observed issues.

Figure 2: Reaction optimization decision tree.

Comparative Data: Solvent & Base Effects

Table 1: Representative yields for SNAr on 4-chloro-1,7-naphthyridines (General Trends).

| Nucleophile | Conditions | Solvent | Temp (°C) | Yield (%) | Notes |

| Morpholine | Excess Amine (No cat.) | Ethanol | 80 | 85-95 | Fast reaction, high yield. |

| Aniline | Thermal (Neutral) | Ethanol | 80 | 20-40 | Slow, incomplete conversion. |

| Aniline | Acid Cat. (HCl) | Ethanol | 80 | 80-90 | Protonation essential for weak nucleophiles. |

| Phenol | K2CO3 | DMF | 100 | 75-85 | Requires heating. |

| Benzyl Alcohol | NaH | THF | 25-60 | 80-90 | Strong alkoxide reacts rapidly. |

Safety & Handling

-

Naphthyridines: Treat as potentially bioactive. Many derivatives are potent kinase inhibitors. Handle in a fume hood.

-

4-Chloro-derivatives: Can be skin sensitizers and lachrymators.

-

NaH: Flammable solid; reacts violently with water. Use under inert atmosphere.

References

-

Hershfield, J., et al. "Discovery and Optimization of 4-(8-(3-Fluorophenyl)-1,7-naphthyridin-6-yl)transcyclohexanecarboxylic Acid, an Improved PDE4 Inhibitor." Journal of Medicinal Chemistry, 2015, 58(17), 6747-6752.[4]

-

Ochiai, H., et al. "1,7- and 2,7-Naphthyridine derivatives as potent and highly specific PDE5 inhibitors." Bioorganic & Medicinal Chemistry, 2003.[5]

-

Abbiati, G., et al. "Palladium-assisted multicomponent synthesis of 2-Aryl-4-aminoquinolines and 2-Aryl-4-amino[1,8]naphthyridines."[2] Journal of Organic Chemistry, 2005, 70, 6454–6460.[2] (Demonstrates general reactivity of the 4-chloro position).

-

Asahina, Y., et al. "Naphthyridine derivatives as phosphodiesterase 4 inhibitors." Patent WO2008062769. (Specific examples of 8-methoxy-1,7-naphthyridine synthesis).

-

Master Organic Chemistry. "Nucleophilic Aromatic Substitution: The Addition-Elimination Mechanism." (Foundational mechanistic grounding).

Sources

- 1. d-nb.info [d-nb.info]

- 2. 4-Aminoquinoline: a comprehensive review of synthetic strategies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Discovery and Optimization of 4-(8-(3-Fluorophenyl)-1,7-naphthyridin-6-yl)transcyclohexanecarboxylic Acid, an Improved PDE4 Inhibitor for the Treatment of Chronic Obstructive Pulmonary Disease (COPD) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. 1,7- and 2,7-naphthyridine derivatives as potent and highly specific PDE5 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note: Buchwald-Hartwig Amination of 4-Chloro-8-methoxy-1,7-naphthyridine

Abstract

This application note details the optimized protocols for the Buchwald-Hartwig amination of 4-chloro-8-methoxy-1,7-naphthyridine . While 1,7-naphthyridines are inherently electron-deficient, rendering them suitable for nucleophilic aromatic substitution (

Introduction & Retrosynthetic Analysis

The 1,7-naphthyridine scaffold is a privileged structure in kinase inhibition and GPCR modulation. The This compound substrate presents a unique reactivity profile:

-

Electronic Activation: The N1 and N7 nitrogens deplete electron density from the ring system, activating the C4-chloride.

-

Electronic Deactivation (Modulation): The C8-methoxy group acts as an Electron Donating Group (EDG) via resonance. This slightly increases the electron density at the C4 position compared to the unsubstituted parent, potentially raising the barrier for oxidative addition and making

less efficient for weak nucleophiles. -

Chemist's Challenge: The N1/N7 lone pairs are competent ligands that can coordinate to Palladium, potentially poisoning the active catalyst species (Pd^0).

Strategic Decision:

-

Aliphatic Amines (Strong Nucleophiles): May proceed via

(thermal or acid-catalyzed). -

Anilines/Amides (Weak Nucleophiles): Require Buchwald-Hartwig conditions to proceed under mild conditions without decomposition.

Decision Matrix Diagram

The following logic flow dictates the experimental design:

Figure 1: Strategic decision tree for selecting the amination pathway based on nucleophile properties.

Screening & Optimization Strategy

For the Buchwald-Hartwig pathway, "standard" conditions often fail due to the coordinating nature of the naphthyridine. We utilize a Generation 3 (G3) Precatalyst strategy to ensure rapid initiation and stabilization.

Key Variables[1][2][3][4][5][6][7][8][9][10][11]

-

Ligand Selection:

-

BrettPhos / tBuBrettPhos: Best for primary amines and anilines. The large bulk prevents N-coordination of the naphthyridine to the Pd center.

-

RuPhos / XPhos: Ideal for secondary amines.

-

-

Base Selection:

-

NaOtBu: Standard, fast kinetics. Incompatible with esters/ketones.

-

K3PO4 / Cs2CO3: Milder, requires higher temperature but tolerates sensitive functional groups.

-

Table 1: Optimization Screen (0.1 mmol scale)

Recommended starting points for method development.

| Entry | Catalyst System (2-5 mol%) | Base (2.0 equiv) | Solvent | Temp (°C) | Target Substrate Class |

| 1 | Pd2(dba)3 / XPhos | NaOtBu | Toluene | 100 | Secondary Amines (Robust) |

| 2 | BrettPhos Pd G3 | NaOtBu | Dioxane | 90 | Primary Anilines |

| 3 | tBuBrettPhos Pd G3 | K3PO4 | t-AmylOH | 110 | Amides / Weak Nucleophiles |

| 4 | RuPhos Pd G3 | Cs2CO3 | Toluene | 100 | Secondary Amines (Sensitive) |

Detailed Experimental Protocols

Protocol A: Standard Conditions (Secondary Amines)

Best for morpholines, piperidines, and robust secondary anilines.

Reagents:

-

This compound (1.0 equiv)

-

Amine (1.2 equiv)[1]

-

Catalyst: Pd2(dba)3 (2 mol%) + XPhos (4 mol%)

-

Base: NaOtBu (1.5 equiv)

-

Solvent: Anhydrous Toluene (0.2 M concentration)

Procedure:

-

Setup: In a glovebox or under active Argon flow, charge a reaction vial with the naphthyridine substrate, Pd2(dba)3, XPhos, and NaOtBu.

-

Solvation: Add anhydrous Toluene. If the amine is a solid, add it now. If liquid, add via syringe.

-

Activation: Seal the vial with a Teflon-lined crimp cap.

-

Reaction: Heat to 100°C for 4–16 hours.

-

Checkpoint: Monitor by LCMS. The starting chloride typically elutes later than the amino-product on reverse phase due to the loss of lipophilicity upon amination (depending on the amine).

-

-

Workup: Cool to RT. Filter through a pad of Celite eluting with EtOAc. Concentrate in vacuo.

-

Purification: Flash chromatography (DCM/MeOH gradient).

Protocol B: Advanced Conditions (Primary Anilines & Challenging Substrates)

Best for electron-deficient anilines or when base sensitivity is an issue.

Reagents:

-

Substrate (1.0 equiv)

-

Aniline (1.1 equiv)

-

Catalyst: BrettPhos Pd G3 (2–5 mol%)

-

Note: Using the G3 precatalyst ensures accurate stoichiometry and air-stability during weighing.

-

-

Base: K3PO4 (2.0 equiv, finely ground)

-

Solvent: t-Amyl Alcohol or Dioxane (0.2 M)

Procedure:

-

Setup: Charge a reaction tube with Substrate, BrettPhos Pd G3, and K3PO4.

-

Degassing: Evacuate and backfill with Nitrogen (3 cycles).

-

Addition: Add solvent (sparged with nitrogen) and the aniline.

-

Reaction: Heat to 90–110°C .

-

Why t-Amyl Alcohol? Higher boiling point than dioxane and better solubility for phosphate bases, often leading to cleaner conversion for heterocyclic couplings.

-

-

Workup: Dilute with water/brine, extract with EtOAc (3x). Dry over Na2SO4.

-

Purification: Reverse-phase preparative HPLC is often required for polar naphthyridine products. Use an Ammonium Bicarbonate (pH 10) buffer if the product is basic, or Formic Acid (pH 3) if acidic.

Mechanistic Insight & Troubleshooting

The success of this reaction hinges on the Reductive Elimination step. The electron-rich nature of the Buchwald ligands (dialkylbiarylphosphines) facilitates the oxidative addition into the C-Cl bond. However, the bulky substituents on the ligand are critical to force the reductive elimination of the product and prevent the formation of stable Pd-Naphthyridine complexes.

Catalytic Cycle Visualization

Figure 2: Catalytic cycle highlighting the risk of catalyst poisoning by the naphthyridine nitrogen if ligands are insufficiently bulky.

Troubleshooting Guide

| Observation | Diagnosis | Remediation |

| No Reaction (SM Recovery) | Catalyst poisoning or failed oxidative addition. | Switch to BrettPhos Pd G3 . Increase Temp to 120°C. Ensure inert atmosphere is rigorous. |

| Hydrolysis (Ar-OH formed) | Moisture in solvent or base. | Use fresh anhydrous solvent. Switch base from Cs2CO3 to NaOtBu (if tolerated). |

| Protodehalogenation (Ar-H) | This is common with aliphatic amines. Switch to RuPhos or SPhos . Lower temperature. | |

| Low Conversion | Base insolubility. | Add 1-2 drops of water (if using K3PO4) to create a "catalytic interfacial" effect, or switch to Cs2CO3 in Toluene. |

References

-

Surry, D. S.; Buchwald, S. L. "Dialkylbiaryl Phosphines in Pd-Catalyzed Amination: A User's Guide." Chemical Science, 2011 , 2, 27-50. Link

-

Ruiz-Castillo, P.; Buchwald, S. L. "Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions." Chemical Reviews, 2016 , 116(19), 12564–12649. Link

-

Bruno, N. C.; Niljianskul, N.; Buchwald, S. L. "N-Substituted 2-Aminobiphenylpalladium Methanesulfonate Precatalysts and Their Use in C–C and C–N Cross-Couplings." The Journal of Organic Chemistry, 2014 , 79(9), 4161–4166. Link

-

Guram, A. S.; Rennels, R. A.; Buchwald, S. L. "A Simple Catalytic Method for the Conversion of Aryl Bromides to Arylamines." Angewandte Chemie International Edition, 1995 , 34(12), 1348–1350. Link

-

Paul, F.; Patt, J.; Hartwig, J. F. "Palladium-catalyzed formation of carbon-nitrogen bonds. Reaction of aryl bromides with amines, tin amides, and silylamines." Journal of the American Chemical Society, 1994 , 116(13), 5969–5970. Link

Sources

Application Notes & Protocols: Microwave-Assisted Synthesis Using 4-Chloro-8-methoxy-1,7-naphthyridine

Introduction: Accelerating Discovery with a Privileged Scaffold

The 1,7-naphthyridine core is a significant "privileged scaffold" in medicinal chemistry and drug development. Its unique electronic properties and ability to form key hydrogen bond interactions have made it a cornerstone in the design of potent and selective inhibitors for various biological targets, including phosphodiesterases (PDEs) and kinases.[1] Specifically, 4-Chloro-8-methoxy-1,7-naphthyridine serves as a versatile and reactive building block, primed for functionalization at the C4 position. The chloro-substituent is an excellent leaving group for palladium-catalyzed cross-coupling reactions, enabling the rapid diversification of the core structure.

Traditionally, the synthesis of compound libraries based on such scaffolds involves lengthy reaction times under conventional thermal heating. Microwave-assisted organic synthesis (MAOS) has emerged as a transformative technology, offering a powerful solution to this bottleneck.[2] By utilizing direct, efficient heating of polar molecules, microwave irradiation dramatically reduces reaction times from hours to minutes, often leading to higher product yields, cleaner reaction profiles, and minimized side-product formation.[3][4][5][6] This application note provides detailed protocols and expert insights into leveraging MAOS for the efficient functionalization of this compound via Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions.

Core Mechanistic Framework: Palladium-Catalyzed Cross-Coupling

The functionalization of this compound predominantly relies on palladium-catalyzed cross-coupling reactions. These reactions, which garnered the 2010 Nobel Prize in Chemistry, are foundational to modern organic synthesis.[7][8] A generalized catalytic cycle, applicable to both C-C and C-N bond formation, provides the mechanistic underpinning for the protocols described herein.

The cycle involves three primary steps:

-

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-chlorine bond of the naphthyridine, forming a Pd(II) complex.

-

Transmetalation (Suzuki) or Amine Coordination/Deprotonation (Buchwald-Hartwig): The coupling partner (organoboron species or amine) coordinates to the palladium center. For the Suzuki reaction, a base facilitates the transfer of the organic group from boron to palladium. For the Buchwald-Hartwig reaction, the coordinated amine is deprotonated by a base to form a more nucleophilic amido ligand.[9][10]

-

Reductive Elimination: The two coupled fragments are expelled from the palladium center, forming the desired C-C or C-N bond and regenerating the active Pd(0) catalyst.[7]

Sources

- 1. Palladium-catalyzed cross-coupling reactions for the synthesis of 6, 8-disubstituted 1,7-naphthyridines: a novel class of potent and selective phosphodiesterase type 4D inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. squ.elsevierpure.com [squ.elsevierpure.com]

- 5. Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond | Arab-German Young Academy [agya.info]

- 6. Microwave-assisted Suzuki cross-coupling reaction, a key step in the synthesis of polycyclic aromatic hydrocarbons and their metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. nobelprize.org [nobelprize.org]

- 8. Lab Reporter [fishersci.co.uk]

- 9. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 10. chem.libretexts.org [chem.libretexts.org]

Application Note: Advanced Protocols for C-N Bond Formation on the 1,7-Naphthyridine Core

Introduction & Strategic Overview

The 1,7-naphthyridine scaffold is a privileged pharmacophore in modern drug discovery, serving as a bioisostere for quinolines and isoquinolines in kinase inhibitors (e.g., PIP4K2A, PDE4D inhibitors). However, its electron-deficient nature and dual-nitrogen topology present unique challenges for regioselective functionalization.

Successful C-N bond formation on this core requires a nuanced understanding of the electronic disparities between the two rings. The scaffold contains two pyridine-like nitrogen atoms (N1 and N7), creating specific zones of electrophilicity and nucleophilicity.

Reactivity Profile & Regioselectivity Map

-

Nucleophilic Aromatic Substitution (SNAr): The positions

to the nitrogens (C2 and C8) and -

Palladium-Catalyzed Coupling (Buchwald-Hartwig): While applicable to all positions, Pd-catalysis is the method of choice for unactivated positions (C3, C5, C6) or when preserving a labile halogen at a more activated site is required (orthogonal functionalization).

-

Direct C-H Amination: Radical and oxidative amination methods (Chichibabin type) favor the electron-poor C2 and C8 positions.

Decision Matrix for Method Selection

The following decision tree guides the selection of the optimal synthetic pathway based on substrate substitution and target regiochemistry.

Figure 1: Strategic decision tree for selecting C-N bond formation methodologies on 1,7-naphthyridine.

Methodology 1: Nucleophilic Aromatic Substitution (SNAr)[1]

Primary Application: Functionalization of C8-Cl, C2-Cl, or C4-Cl. Mechanism: Addition-Elimination via a Meisenheimer complex.[1]

Mechanistic Insight

The 1,7-naphthyridine core is sufficiently electron-deficient to undergo SNAr without external activation if the leaving group is at C8 or C2. However, the reaction rate is significantly enhanced by protonation of the ring nitrogens (using Brønsted acids) or coordination with Lewis acids, which lowers the LUMO energy of the system.

Protocol 1.1: Acid-Mediated SNAr at C8

This protocol is optimized for displacing an 8-chloro substituent with aliphatic or aromatic amines.

Reagents:

-

Substrate: 8-Chloro-1,7-naphthyridine derivative (1.0 equiv)

-

Nucleophile: Amine (1.2 – 1.5 equiv)

-

Solvent: n-Butanol or NMP (N-Methyl-2-pyrrolidone)

-

Additive: p-Toluenesulfonic acid (pTSA) (0.1 – 1.0 equiv) or HCl (4M in dioxane)

Step-by-Step Procedure:

-

Preparation: Charge a reaction vial with the 8-chloro-1,7-naphthyridine substrate (1.0 equiv) and n-Butanol (0.5 M concentration).

-

Addition: Add the amine (1.2 equiv). If the amine is a salt (e.g., hydrochloride), add 1.2 equiv of DIPEA.

-

Activation: Add pTSA (0.5 equiv). Note: The acid protonates N7, activating C8 towards nucleophilic attack.

-

Reaction: Seal the vial and heat to 100–120 °C for 4–12 hours. Monitor by LC-MS.

-

Workup: Cool to room temperature. Dilute with EtOAc and wash with saturated NaHCO₃ (to neutralize the acid) and brine.

-

Purification: Dry over Na₂SO₄, concentrate, and purify via flash chromatography (DCM/MeOH gradient).

Data Summary: Relative Reactivity for SNAr

| Position | Leaving Group | Conditions | Yield (Typical) |

|---|---|---|---|

| C8 | Cl | nBuOH, 100°C, pTSA | 85-95% |

| C2 | Cl | NMP, 140°C, DIPEA | 60-80% |

| C4 | Cl | NMP, 160°C, Microwave | 50-70% |

| C5 | Cl | Unreactive under standard SNAr | <5% |

Methodology 2: Regioselective Buchwald-Hartwig Amination

Primary Application: Functionalization of unactivated positions (C3, C5) or orthogonal functionalization of di-halogenated cores (e.g., 5-bromo-8-chloro-1,7-naphthyridine).

Mechanistic Insight & Ligand Selection

For electron-deficient heterocycles, the oxidative addition step is facile, but reductive elimination can be sluggish due to the strong binding of the electron-poor aryl group to Palladium.

-

Ligand Choice: BrettPhos and XantPhos are superior. BrettPhos ensures efficient transmetallation and reductive elimination for primary amines. XantPhos is excellent for amides or weaker nucleophiles.

-

Regioselectivity: In a substrate like 5-bromo-8-chloro-1,7-naphthyridine , Pd(0) will preferentially undergo oxidative addition at the C-Br bond (C5) over the C-Cl bond (C8), even though C8 is more electrophilic for SNAr. This allows for the synthesis of 5-amino-8-chloro derivatives.

Protocol 2.1: C5-Selective Amination of 5-Bromo-8-chloro-1,7-naphthyridine

Reagents:

-

Substrate: 5-Bromo-8-chloro-1,7-naphthyridine (1.0 equiv)

-

Amine: Primary or Secondary Amine (1.2 equiv)

-

Catalyst: Pd₂(dba)₃ (2 mol%) or Pd(OAc)₂ (5 mol%)

-

Ligand: BrettPhos (4-6 mol%) or BINAP (for simpler amines)

-

Base: Cs₂CO₃ (2.0 equiv) or NaOtBu (1.5 equiv)

-

Solvent: 1,4-Dioxane or Toluene (anhydrous, degassed)

Step-by-Step Procedure:

-

Inert Setup: Flame-dry a Schlenk tube or microwave vial and cool under Argon/Nitrogen.

-

Loading: Add Pd source, Ligand, Base, and Substrate.

-

Solvent: Add anhydrous solvent (0.2 M) and the Amine.

-

Degassing: Sparge with Argon for 5-10 minutes.

-

Reaction: Heat to 80–100 °C for 2–6 hours. Note: Avoid overheating to prevent activation of the C8-Cl bond.

-

Filtration: Filter the hot mixture through a Celite pad (eluting with EtOAc).

-

Purification: Concentrate and purify via silica gel chromatography.

Methodology 3: Direct C-H Amination (Oxidative)

Primary Application: Direct introduction of amino groups at C2 or C8 without pre-functionalization.

Mechanistic Insight

Modern variants of the Chichibabin reaction utilize oxidative conditions to avoid harsh sodamide (NaNH₂) conditions. Radical addition of amines to the electron-deficient core followed by oxidation restores aromaticity.

Protocol 3.1: Ag-Catalyzed Oxidative C-H Amination

Reagents:

-

Substrate: 1,7-Naphthyridine (1.0 equiv)

-

Amine: Cyclic secondary amine (e.g., morpholine) (2-3 equiv)

-

Oxidant: K₂S₂O₈ (2.0 equiv)

-

Catalyst: AgNO₃ (0.2 equiv)

-

Solvent: Water/DCM biphasic mixture or Aqueous Acetonitrile

Procedure:

-

Dissolve substrate and amine in the solvent mixture.

-